molecular formula C10H4F4N4S B287472 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287472
M. Wt: 288.23 g/mol
InChI Key: RWIRICPBGXGRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. FTT is a member of the triazolothiadiazole family of compounds, which have been shown to possess a range of biological and physical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viral infections, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a range of biochemical and physiological effects. In cancer cells, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, or programmed cell death, which is a natural process that occurs in healthy cells but is disrupted in cancer cells. In viral infections, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce viral load and inhibit viral replication. In herbicidal applications, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of weeds by disrupting their metabolic processes.

Advantages and Limitations for Lab Experiments

6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of lower concentrations of the compound. Another advantage is its broad spectrum of activity, which makes it a potential candidate for the treatment of a range of diseases. One limitation is its low solubility in water, which can make it difficult to administer in certain applications. Another limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new drugs based on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for the treatment of cancer and viral infections. Another direction is the optimization of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for herbicidal applications, including the development of new formulations and delivery methods. In material science, future research could focus on the development of new optoelectronic devices based on 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Overall, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with a range of potential applications that warrants further research.

Synthesis Methods

The synthesis of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluoroaniline with trifluoroacetic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to increase yield and reduce the amount of waste generated.

Scientific Research Applications

6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in various fields. In medicine, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess antitumor and antiviral activity, making it a promising candidate for the development of new drugs. In agriculture, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess herbicidal activity, making it a potential alternative to traditional herbicides. In material science, 6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess luminescent properties, making it a potential candidate for use in optoelectronic devices.

properties

Product Name

6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C10H4F4N4S

Molecular Weight

288.23 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H4F4N4S/c11-6-3-1-5(2-4-6)7-17-18-8(10(12,13)14)15-16-9(18)19-7/h1-4H

InChI Key

RWIRICPBGXGRGD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)F

Origin of Product

United States

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